(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound with potential applications in the field of scientific research. This compound has been studied for its potential as a pharmacological agent, as well as its ability to act as a catalyst in various chemical reactions. In
Scientific Research Applications
- They designed and synthesized three pyrazine-based small molecules, one of which is methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride—an active and acceptable cytotoxic agent .
- Other compounds like Ethyl 3,4-dihydroxybenzoate, S4682, and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) also display anti-fibrotic activity .
- These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Anticancer Properties
Antifibrotic Activity
Anti-Tubercular Agents
Versatility in Drug Discovery
Mechanism of Action
Target of Action
Pyrazine compounds have been found to interact with various targets, such as the protein tyrosine phosphatases (PTPs) pathway . More specifically, the SHP2 protein, which is a member of the PTPs family, is closely related to cancer .
Mode of Action
Pyrazine compounds often work by interacting with their targets and causing changes in cellular processes .
Result of Action
Pyrazine compounds have been found to have anti-cancer properties .
properties
IUPAC Name |
(1-pyrazin-2-ylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h3-4,6,8,13H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZSMOJZUOCQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CN=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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